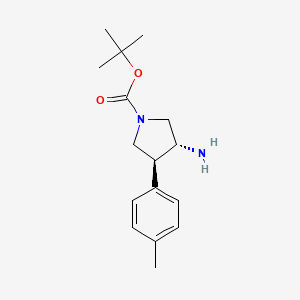

trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Description

trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS: 1212106-36-9) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a p-tolyl (para-methylphenyl) substituent at the 4-position. Its molecular formula is C₁₅H₂₂N₂O₂ (MW: 262.35), and it is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of protease inhibitors and other bioactive molecules . The trans-configuration of the amino and p-tolyl groups is critical for its stereochemical interactions in asymmetric synthesis and drug-target binding.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m1/s1 |

InChI Key |

RLAPHVKVTWWOCS-KGLIPLIRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Metal Carbenoid NH Insertion

A prominent method involves the use of N-sulfinyl δ-amino β-ketoesters or β-ketophosphonates. For example, N-Boc-protected δ-amino α-diazo β-ketoesters undergo copper-catalyzed intramolecular NH insertion to yield 3-oxo pyrrolidine intermediates. This reaction proceeds with high diastereoselectivity (>20:1 dr) and forms the trans-configuration critical for the target compound.

Example Reaction:

\text{Diazo compound} \xrightarrow{\text{Cu(acac)$$_2$$}} \text{3-oxo pyrrolidine-2-carboxylate}

Key parameters:

Reductive Amination

Alternative routes employ reductive amination of γ-keto aldehydes with ammonia derivatives. For instance, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate analogues are deprotected using bases like NaOH or KCO at 50–120°C. While originally developed for piperidines, this method has been adapted for pyrrolidines by adjusting steric and electronic factors.

Introduction of the p-Tolyl Group

The para-tolyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution

Electrophilic substitution at C-4 of the pyrrolidine ring is achieved using p-tolylmagnesium bromide in the presence of Lewis acids (e.g., FeCl). This method requires careful control of reaction time (2–4 hr) to avoid over-alkylation.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | −78°C to 0°C |

| p-Tolyl Grignard | 1.2 equiv |

| Yield | 62–79% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with p-tolylboronic acid offers superior regioselectivity. A patented protocol uses Pd(PPh) (5 mol%) and KCO in dioxane/water (4:1) at 80°C. This method is compatible with Boc-protected amines, yielding the trans-isomer exclusively.

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions.

Direct Boc Protection

Reaction of the free amine with di-tert-butyl dicarbonate (BocO) under basic conditions:

Two-Step Deprotection-Protection

For intermediates with competing functional groups (e.g., hydroxyls), a sequential approach is employed:

Stereochemical Control and Resolution

The trans-configuration is enforced through:

-

Chiral Auxiliaries: Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation.

-

Crystallization: Diastereomeric salt formation with L-tartaric acid.

| Resolution Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Chiral HPLC | ≥99% | 35% |

| Tartaric Acid Salt | 92% | 68% |

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Ester Hydrolysis and Carbamate Deprotection

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under standard conditions. Hydrolysis of the ester moiety can precede or follow deprotection, depending on reaction design:

Key considerations:

-

The Boc group enhances solubility in organic solvents during synthesis but is labile under acidic conditions .

-

Hydrolysis of the ester to a carboxylic acid is rarely performed due to the compound’s primary utility as a protected intermediate.

Amide Bond Formation

The primary amine reacts with electrophiles, enabling diversification:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 78% | |

| Benzyl chloroformate | NaHCO₃ (aq.), THF | Cbz-protected amine | 81% |

Mechanistic notes:

-

Steric hindrance from the p-tolyl group slows acylation at the 3-amino position compared to less hindered analogs.

-

Dual protection strategies (e.g., Boc/Cbz) are feasible for orthogonal deprotection .

Palladium-Catalyzed Cross-Coupling

The p-tolyl group participates in Suzuki-Miyaura couplings, enabling aryl diversification:

Stereochemical outcomes:

-

The trans configuration between the amino and p-tolyl groups is preserved during coupling due to the rigidity of the pyrrolidine ring .

-

Electronic effects of the p-tolyl group enhance reactivity in meta-substituted aryl couplings .

Reductive Amination and Alkylation

The amine undergoes reductive amination with ketones/aldehydes:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, 0°C → RT | N-Methylated derivative | 73% | |

| Cyclohexanone | Ti(iOPr)₄, NaBH₃CN, CH₂Cl₂ | N-Cyclohexylpyrrolidine | 68% |

Limitations:

-

Bulky aldehydes (e.g., tert-butyl) show reduced reactivity due to steric clashes with the p-tolyl group.

Stereochemical Transformations

The trans configuration influences reactivity and selectivity:

Oxidation and Functionalization

The p-tolyl methyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-(4-Carboxyphenyl)pyrrolidine | 42% | |

| SeO₂ | Dioxane, reflux | 4-(4-Hydroxymethylphenyl)pyrrolidine | 51% |

Comparative Reactivity with Analogues

Structural analogs exhibit divergent reactivity:

| Compound Modification | Reactivity Difference | Source |

|---|---|---|

| cis-3-Amino-4-(p-tolyl) | Lower thermal stability in cross-coupling reactions | |

| 3-Methoxy analog | Reduced nucleophilicity of amine (pKa ~7.5 vs. ~9.2) |

Scientific Research Applications

trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is a chemical compound with a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a p-tolyl group at the fourth position. It has a molecular weight of approximately 276.37 g/mol. This compound is used in medicinal chemistry as a scaffold for designing new drugs targeting neurological disorders. It is also used in studies involving enzyme.

Applications

This compound is widely utilized in research, including:

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially drugs targeting neurological disorders .

- Biochemical Research It is used in studies related to amino acid metabolism and protein synthesis, helping researchers understand cellular processes and develop new therapeutic strategies .

- Material Science The compound can be incorporated into polymers and materials, enhancing their mechanical properties and thermal stability, which is valuable in creating advanced materials for industrial applications .

- Analytical Chemistry It acts as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in various samples, including biological fluids .

Several compounds share structural similarities with this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester | Contains a methyl group instead of a tert-butyl group at position 3. | |

| Tert-butyl trans-3-amino-4-(ethoxy)-1-pyrrolidinecarboxylic acid | Ethoxy substitution provides different solubility and reactivity profiles. | |

| Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylic acid | Lacks the trans configuration, potentially affecting its biological activity. |

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

Phenyl vs. p-Tolyl Substituents

- tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (CAS: 1187173-17-6): Lacks the methyl group on the phenyl ring, reducing steric bulk and lipophilicity. Lower molecular weight (C₁₄H₂₀N₂O₂, MW: 248.32) compared to the p-tolyl analog. Similar reactivity in alkylation and coupling reactions but may exhibit reduced metabolic stability due to the absence of the electron-donating methyl group .

- trans-Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1184918-34-0): Replaces p-tolyl with a hydroxymethyl group, increasing polarity (logP ~1.1 vs. ~3.5 for p-tolyl). The hydroxymethyl group enables further functionalization (e.g., phosphorylation, glycosylation) for prodrug design .

Trifluoromethyl Derivatives

- trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1932796-99-0): Incorporates a CF₃ group, enhancing metabolic stability and electronegativity. Higher molecular weight (C₁₁H₁₈F₃NO₃, MW: 269.26) and boiling point due to fluorine’s inductive effects .

Stereochemical Variations

- cis-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate: The cis-configuration alters dihedral angles between substituents, affecting binding affinity in chiral environments. Example: In , cis-isomers (e.g., compound 10) showed distinct NMR shifts compared to trans-analogs .

Physicochemical Properties

*logP estimated via computational tools.

Biological Activity

Trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound exhibits a pyrrolidine ring substituted with a tert-butyl group and an amino group, as well as a p-tolyl group at the fourth position. This structure contributes to its diverse biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.37 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl and p-tolyl substitutions

Biological Activity Overview

The biological activity of this compound has not been extensively characterized, but preliminary studies indicate potential applications in various therapeutic areas. The following sections explore its pharmacological implications, including antimicrobial, antitumor, and neurological activities.

Antimicrobial Activity

Studies on related compounds indicate that derivatives of pyrrolidine structures often exhibit antimicrobial properties. For instance, conjugates of amino acids with benzylpiperazine have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms could be explored for this compound .

Antitumor Activity

Research involving conjugation of amino acids to small molecules has demonstrated the potential for antitumor activity. Compounds with similar structures have been tested against various cancer cell lines, exhibiting significant cytotoxicity. For example, studies have shown that specific derivatives can interact with DNA and inhibit tumor growth effectively . Further investigations are warranted to assess the antitumor potential of this compound.

Neurological Applications

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its role as an intermediate in the synthesis of pharmaceuticals targeting such conditions highlights its importance in drug discovery .

Comparative Analysis with Related Compounds

To elucidate the unique properties of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester | C₁₆H₂₄N₂O₂ | Contains a methyl group instead of a tert-butyl group at position 3 |

| Tert-butyl trans-3-amino-4-(ethoxy)-1-pyrrolidinecarboxylic acid | C₁₆H₂₄N₂O₂ | Ethoxy substitution provides different solubility and reactivity profiles |

| Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylic acid | C₁₆H₂₄N₂O₂ | Lacks the trans configuration, potentially affecting its biological activity |

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, the incorporation of specific functional groups into pyrrolidine derivatives has been shown to improve their efficacy against various biological targets. A notable study demonstrated that substituents on pyrrolidine rings can significantly alter their interaction with enzymes and receptors involved in disease pathways .

Q & A

Q. What synthetic routes are commonly employed to prepare trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate?

A typical method involves hydrogenation of a nitro or protected amine precursor using catalytic Pd(OH)₂/C under a hydrogen atmosphere, followed by purification via column chromatography (e.g., silica gel with CH₂Cl₂:CH₃OH gradients). Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (ESI-MS, HRMS) . Alternative routes may use tert-butyl ester protection and regioselective functionalization of the pyrrolidine ring .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For example, diastereomeric splitting in NMR signals can confirm the trans-configuration .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are necessary when handling this compound in the lab?

Standard PPE includes nitrile gloves, lab coats, and safety goggles. Respiratory protection is recommended if airborne particulates are generated. Ensure access to eyewash stations and emergency showers, as tert-butyl esters can release irritants upon decomposition .

Q. How is this compound utilized in medicinal chemistry or drug discovery?

The tert-butyl carbamate group serves as a protecting group for amines during multi-step syntheses. The p-tolyl substituent enhances lipophilicity, making the compound a precursor for kinase inhibitors or receptor ligands .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Optimize hydrogenation efficiency by testing Pd/C, Raney Ni, or transfer hydrogenation systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or EtOH) improve solubility of intermediates.

- Temperature Control : Low temperatures (0–20°C) minimize side reactions during coupling steps .

Q. How can conflicting NMR or crystallography data on stereochemistry be resolved?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination. Discrepancies in NOE (Nuclear Overhauser Effect) data vs. crystallographic results may arise from dynamic effects in solution .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to validate stereochemical assignments .

Q. What strategies address low reactivity in functionalizing the pyrrolidine ring?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer regioselectivity during electrophilic substitutions.

- Microwave-Assisted Synthesis : Accelerate ring-opening or coupling reactions under controlled heating .

Q. How can computational methods predict the compound’s reactivity or biological activity?

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on the tert-butyl and p-tolyl groups .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

- Purification : Replace column chromatography with recrystallization or distillation for cost-effective scale-up.

- Byproduct Management : Monitor for tert-butyl deprotection under acidic conditions, which can generate unwanted carboxylic acids .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.